molecular formula C13H11N3O3S B14553578 O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate CAS No. 62237-14-3

O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate

Cat. No.: B14553578
CAS No.: 62237-14-3
M. Wt: 289.31 g/mol
InChI Key: YAOUAANBHSCGPB-UHFFFAOYSA-N
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Description

O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that includes at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate typically involves the reaction of pyridine derivatives with nitrophenyl carbamothioates under specific conditions. One common method involves the use of pyridine N-oxide, which is nitrated with nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity. Continuous flow systems offer advantages such as efficient mixing, precise temperature control, and the ability to scale up production safely .

Chemical Reactions Analysis

Types of Reactions

O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus trichloride, and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted pyridine and phenyl compounds .

Scientific Research Applications

O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the pyridine group can enhance its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate is unique due to its combination of pyridine and nitrophenyl groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62237-14-3

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

O-(pyridin-3-ylmethyl) N-(4-nitrophenyl)carbamothioate

InChI

InChI=1S/C13H11N3O3S/c17-16(18)12-5-3-11(4-6-12)15-13(20)19-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,20)

InChI Key

YAOUAANBHSCGPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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